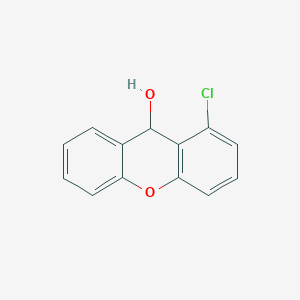
1-Chloro-xanthen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-xanthen-9-ol is a derivative of xanthone, an oxygen-containing heterocyclic compound. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound features a chlorine atom substituted at the first position of the xanthone core, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-xanthen-9-ol can be synthesized through several methods. One common approach involves the chlorination of xanthen-9-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, ensuring the complete substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-xanthen-9-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form xanthone derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of xanthen-9-ol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Oxidation: Production of xanthone derivatives with different oxidation states.
Reduction: Formation of reduced xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-xanthen-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-xanthen-9-ol involves its interaction with various molecular targets. The chlorine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-xanthen-9-ol can be compared with other xanthone derivatives:
Xanthen-9-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
1-Methyl-xanthen-9-ol: Features a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
1-Bromo-xanthen-9-ol: Similar to this compound but with a bromine atom, which can affect its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
15674-68-7 |
|---|---|
Molekularformel |
C13H9ClO2 |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
1-chloro-9H-xanthen-9-ol |
InChI |
InChI=1S/C13H9ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13,15H |
InChI-Schlüssel |
MAIZJBJLVGDRMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















